

Spectroscopic and Mechanistic Insights into Neoaureothin (Spectinabilin): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neoaureothin**

Cat. No.: **B10814329**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the polyketide natural product **Neoaureothin**, also known as Spectinabilin. It includes detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data, alongside the experimental protocols for its isolation and characterization. Additionally, a proposed mechanism of action related to its anti-HIV activity is visualized.

Core Spectroscopic Data of Neoaureothin

Neoaureothin (Spectinabilin) is a polyketide metabolite produced by certain strains of *Streptomyces*, notably *Streptomyces orinoci* and *Streptomyces* sp. DT10. Its chemical formula has been determined as C₂₈H₃₁O₆N.^[1] The following tables summarize the key spectroscopic data essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Neoaureothin

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	5.86	s	
5	7.30	d	15.5
6	6.45	dd	15.5, 10.0
7	6.20	dd	14.5, 10.0
8	5.95	m	
9	2.50	m	
10	1.55	m	
11	1.30	m	
12	3.60	dd	10.0, 2.5
13	5.40	s	
1'-Me	2.10	s	
2-Me	1.95	s	
4-Me	1.80	s	
8-Me	1.05	d	6.5
10-Me	0.90	d	6.5
12-OMe	3.30	s	
2'	8.15	d	9.0
3'	7.50	d	9.0
5'	7.50	d	9.0
6'	8.15	d	9.0

Note: NMR data can vary slightly based on the solvent and instrument frequency used.

Table 2: ^{13}C NMR Spectroscopic Data for Neoaureothin

Position	Chemical Shift (δ) ppm
1	165.0
2	118.0
3	158.0
4	108.0
5	140.0
6	125.0
7	130.0
8	135.0
9	40.0
10	28.0
11	35.0
12	78.0
13	100.0
14	190.0
1'-Me	20.0
2'-Me	12.0
4'-Me	15.0
8'-Me	22.0
10'-Me	23.0
12'-OMe	56.0
1'	142.0
2'	128.0
3'	124.0

4'	148.0
5'	124.0
6'	128.0

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Neoaureothin

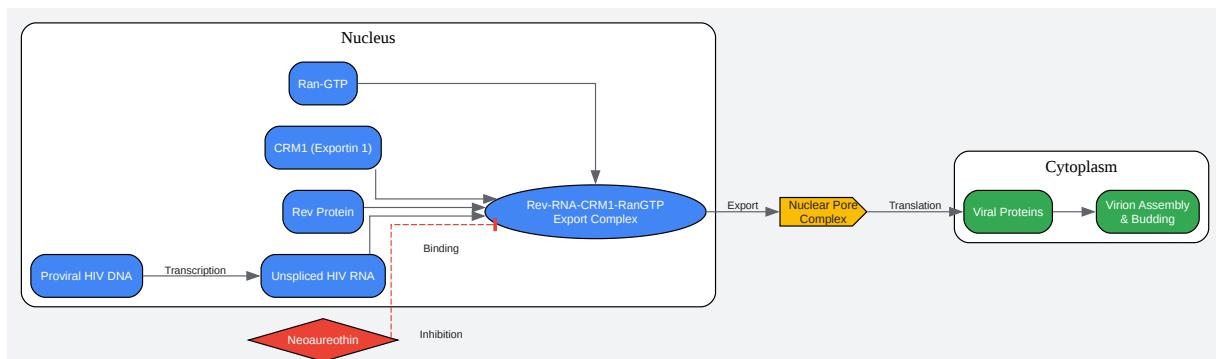
Ion	Calculated m/z	Found m/z
[M+H] ⁺	478.2224	478.2226

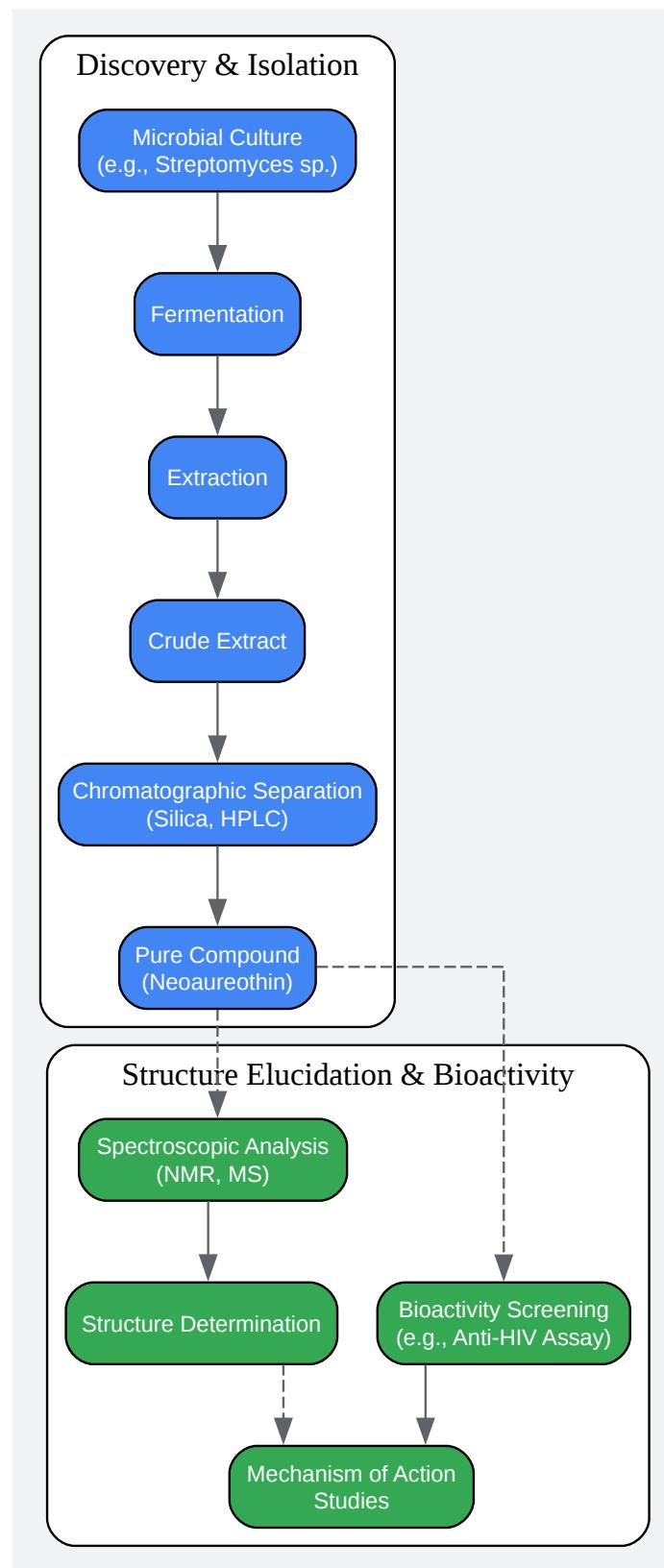
Experimental Protocols

The isolation and characterization of **Neoaureothin** from *Streptomyces* sp. DT10 provides a representative experimental workflow.[\[1\]](#)

Isolation of Neoaureothin

- Fermentation: *Streptomyces* sp. DT10 is cultured in a suitable fermentation medium (e.g., ISP2 broth) under aerobic conditions at 28-30°C for 5-7 days.
- Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is extracted with an organic solvent such as ethyl acetate. The mycelium can also be extracted with a polar organic solvent like methanol or acetone.
- Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Chromatographic Purification:
 - Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).


- Semi-preparative HPLC: Fractions containing **Neoaureothin** are further purified by semi-preparative high-performance liquid chromatography (HPLC) using a C18 column and a suitable mobile phase, such as a gradient of methanol and water, to yield the pure compound.[1]


Spectroscopic Analysis

- NMR Spectroscopy:
 - A sample of pure **Neoaureothin** is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
 - ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - Chemical shifts are referenced to the residual solvent signals.
- Mass Spectrometry:
 - High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[1]
 - The sample is typically dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or LC-MS.

Proposed Signaling Pathway Inhibition

Neoaureothin has been identified as a potent inhibitor of HIV replication.[1] While its precise molecular target is under investigation, related compounds and its mechanism of action suggest an interference with the nuclear export of viral RNA. The HIV-1 Rev protein is crucial for exporting unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a process mediated by the cellular export receptor CRM1.[2][3] Inhibition of this pathway traps the viral genomic RNA in the nucleus, preventing the production of new virions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation, Identification and Molecular Mechanism Analysis of the Nematicidal Compound Spectinabilin from Newly Isolated Streptomyces sp. DT10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A synthetic HIV-1 Rev inhibitor interfering with the CRM1-mediated nuclear export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A synthetic HIV-1 Rev inhibitor interfering with the CRM1-mediated nuclear export - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into Neoaureothin (Spectinabilin): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10814329#spectroscopic-data-nmr-mass-spectrometry-of-neoaureothin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com